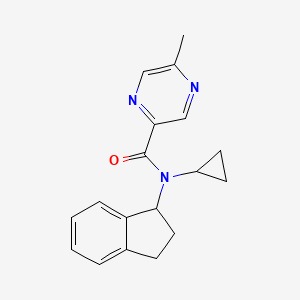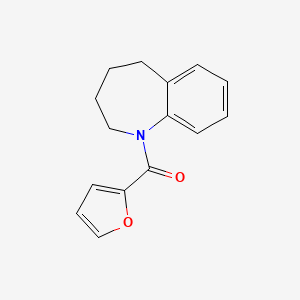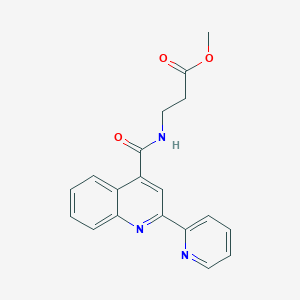![molecular formula C13H14ClNO3 B7513850 methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate, also known as Methyl 3-(3-chlorophenyl)-2-propenoate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as esters and is commonly used in the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, thereby altering various physiological processes.
Biochemical and Physiological Effects:
methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate has been shown to have several biochemical and physiological effects. It has been found to possess anti-inflammatory, antitumor, and antiviral activities. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions.
Orientations Futures
There are several future directions for the use of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate in scientific research. One potential direction is in the development of new antitumor agents. It has also been suggested that this compound could be used in the development of new anti-inflammatory agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ease of synthesis and potential applications in the development of new organic molecules make it a valuable compound in the field of organic chemistry. However, its potential toxicity highlights the importance of taking appropriate safety precautions when handling this compound.
Méthodes De Synthèse
The synthesis of methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate can be achieved through several methods. One of the most common methods involves the reaction of 3-chlorocinnamic acid with methylamine in the presence of a catalyst such as triethylamine. The resulting product is then esterified with methanol to yield methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate.
Applications De Recherche Scientifique
Methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the synthesis of other organic molecules. It has been used as a starting material for the synthesis of several biologically active compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents.
Propriétés
IUPAC Name |
methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)7-8-15-12(16)6-5-10-3-2-4-11(14)9-10/h2-6,9H,7-8H2,1H3,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONJDBAHGOEES-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C=CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCNC(=O)/C=C/C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)
![6-tert-butyl-N-(1-methylpyrazol-4-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7513785.png)


![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)
![Cyclopropyl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513864.png)
![Cyclohexyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513871.png)

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B7513885.png)